Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is a bicyclic compound featuring two ester groups and two ketone functionalities. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
1,4-Dimethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium: Contains nitrogen atoms in the bicyclic structure.
1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane: Features iodoethynyl groups instead of ester and ketone functionalities.
Uniqueness
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVWTVQGKNXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.